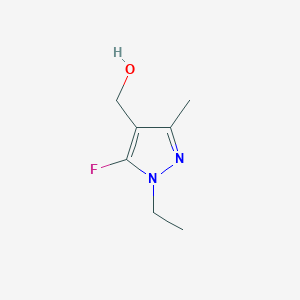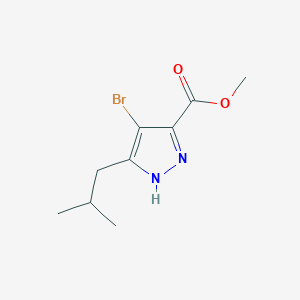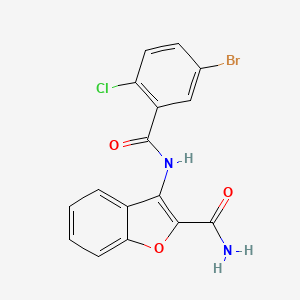![molecular formula C7H13ClN4O2 B2539540 Ácido 1-[2-(dimetilamino)etil]triazol-4-carboxílico; clorhidrato CAS No. 2411254-26-5](/img/structure/B2539540.png)
Ácido 1-[2-(dimetilamino)etil]triazol-4-carboxílico; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H13ClN4O2 and its molecular weight is 220.66. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado 1,2-benzisoxazoles unidos a 1,2,3-triazoles, incluido EN300-7543132, y han observado efectos antiproliferativos significativos contra células LMA humanas . Esto sugiere su potencial como agente terapéutico para el tratamiento de la leucemia.
- Entre los diferentes derivados, los compuestos 1a y 1b (incluido EN300-7543132) demostraron una buena actividad antimicrobiana . Este hallazgo destaca su relevancia en la lucha contra las infecciones bacterianas y fúngicas.
- EN300-7543132 se puede sintetizar eficientemente mediante química de flujo. Las condiciones óptimas implican una temperatura de 110 °C y un tiempo de residencia de aproximadamente 129 segundos, con diclorometano (DCM) como disolvente, una concentración de azida de 0,10 M y una concentración de alquino de 0,13 M . Este método agiliza la producción y mejora la escalabilidad.
Actividad antiproliferativa contra células de leucemia mieloide aguda (LMA)
Potencial antimicrobiano
Síntesis en flujo de 1,4-difenil-1H-1,2,3-triazol
En resumen, EN300-7543132 es prometedor en la terapia de la leucemia, las aplicaciones antimicrobianas, la síntesis en flujo, la biología química, la química clic y la ciencia de los materiales. Sus diversas propiedades lo convierten en un compuesto intrigante para una mayor exploración y desarrollo. 🌟
Mecanismo De Acción
Target of Action
Triazole compounds have been associated with a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Mode of Action
It is known that triazole compounds can mimic amide bonds, which may allow them to interact with biological targets in unique ways .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the diverse biological activities associated with triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-10(2)3-4-11-5-6(7(12)13)8-9-11;/h5H,3-4H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOTVAJBZMTERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(N=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411254-26-5 |
Source


|
| Record name | 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2539458.png)
![2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide](/img/structure/B2539459.png)


![[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2539462.png)

![1-(4-bromo-3-methylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2539465.png)
![(2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene](/img/structure/B2539467.png)
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2539469.png)

![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)


